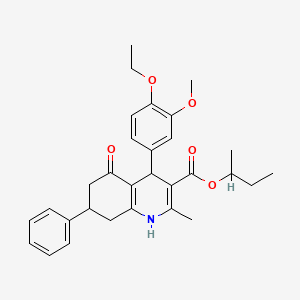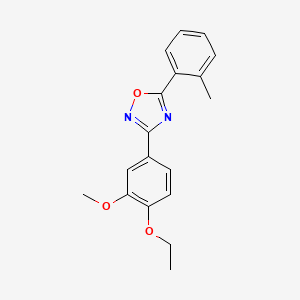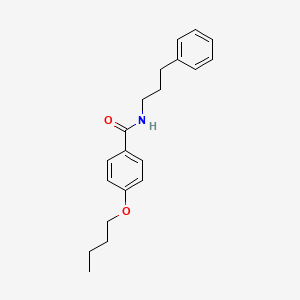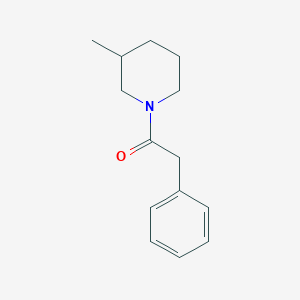![molecular formula C15H24N4O B5005462 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5005462.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide, commonly known as DMAPT, is a potent inhibitor of the redox-regulated transcription factor NF-κB. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
DMAPT inhibits the activity of NF-κB by targeting the redox-sensitive cysteine residues in the DNA-binding domain of the protein. This leads to the inhibition of NF-κB-mediated gene expression, including genes involved in cell survival and proliferation. The inhibition of NF-κB by DMAPT also leads to the activation of the pro-apoptotic protein p53, which further contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, DMAPT has been shown to have anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPT in lab experiments is its high potency as an inhibitor of NF-κB. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. One limitation of using DMAPT is its instability in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on DMAPT. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another area of interest is the investigation of the potential of DMAPT as a treatment for other diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of DMAPT.
Méthodes De Synthèse
DMAPT is synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with dimethylamine and piperidine, followed by acetylation of the resulting intermediate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the inhibition of NF-κB, a transcription factor that plays a key role in the survival and proliferation of cancer cells. DMAPT has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-18(2)15-13(7-6-8-16-15)11-17-14(20)12-19-9-4-3-5-10-19/h6-8H,3-5,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCATVLHEFBOCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)
![N-cyclohexyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B5005394.png)
![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)


![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5005460.png)

![N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)

![5-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5005484.png)
